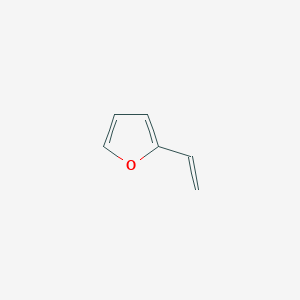

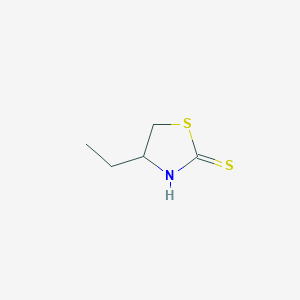

Furan, 2-ethenyl-

Descripción general

Descripción

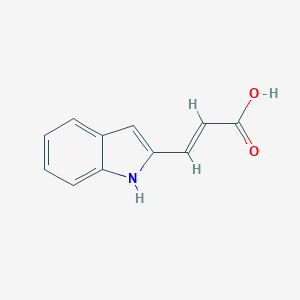

"Furan, 2-ethenyl-" refers to a class of organic compounds characterized by a furan ring substituted with an ethenyl group. These compounds are significant due to their unique optical and electronic properties, making them useful in various applications such as in the development of optical materials.

Synthesis Analysis

- Kumar et al. (2019) discussed the synthesis of p-phenyl ethenyl-E-furans, analyzing the optical properties induced by various substituents (Kumar et al., 2019).

- Krayushkin et al. (2001) developed procedures for synthesizing substituted bis(2,5-dimethyl-3-thienyl)furans, demonstrating photochromic properties in these compounds (Krayushkin et al., 2001).

Molecular Structure Analysis

- Jiang et al. (2014) studied the molecular structure of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block, providing insights into the physical properties of furan-based polyesters (Jiang et al., 2014).

- Moussallem et al. (2013) investigated conjugated systems based on 2,5-di(cyanovinyl)furan, analyzing their electronic properties and solid-state arrangements (Moussallem et al., 2013).

Chemical Reactions and Properties

- Guang-ming (2012) synthesized specific ethenylfuran compounds through reactions like Vilsmier reaction and elimination reaction (Liu Guang-ming, 2012).

- Protti et al. (2012) described a one-step metal-free photochemical synthesis of 2-substituted benzo[b]furans (Protti et al., 2012).

Physical Properties Analysis

- Hu et al. (2004) explored the synthesis of conformationally restricted benzo[b]furans, which has implications for understanding the physical properties of these compounds (Hu et al., 2004).

Chemical Properties Analysis

- Laughton et al. (1995) conducted a crystallographic and spectroscopic study on the complex between DNA and a furan derivative, providing insights into the chemical interaction and properties of furan compounds (Laughton et al., 1995).

- Škorić et al. (2004) studied styryl substituted annelated furan derivatives, focusing on their photochemical properties (Škorić et al., 2004).

Aplicaciones Científicas De Investigación

-

Epoxy Resins

- Field : Material Science

- Application : Furan derivatives are used for the synthesis of epoxy resins . They are obtained from natural cellulose and hemicellulose feedstocks .

- Methods : The processes involved in the monomers preparation include reductive amination, etherification, esterification, and carbonatation .

- Results : The furan derivatives favor slightly higher Tg values, attributed to the hydrogen bonding brought by the furan moieties .

-

Conjugated Materials

- Field : Organic Electronics

- Application : Furan and its derivatives are used in the creation of novel conjugated materials with tailored properties .

- Methods : The impact of furan on the properties of conjugated materials is discussed, recent advances in synthetic methods are overviewed, and strategies for improving the stability of conjugated furans are detailed .

- Results : Incorporating furan into conjugated systems can confer many benefits, including increases in conjugation, improved solubility, and better transport properties .

-

Green and Environmentally Friendly Material

-

Mass Spectrometry

- Field : Analytical Chemistry

- Application : 2-Vinylfuran, also known as Furan, 2-ethenyl-, is often used in mass spectrometry as a standard for calibration .

- Methods : The compound is ionized and fragmented, and the resulting pattern is used to identify the compound or to determine its structure .

- Results : The mass spectrum of 2-Vinylfuran can be used to identify it in complex mixtures .

-

Synthetic Chemistry

- Field : Organic Synthesis

- Application : Furan and its derivatives serve as versatile synthons in organic synthesis . They are particularly useful for the synthesis of complex molecules, including biologically active natural products and new compounds for drug discovery and material sciences .

- Methods : Furan can undergo a wide range of reactions, including Diels–Alder reactions, which lead to the synthesis of oxabicyclo[2.2.1]heptane derivatives .

- Results : The use of furan in carbon–carbon bond-forming reactions considerably expands its role as a key synthon .

-

Organocatalysis

-

Mass Spectrometry Standard

- Field : Analytical Chemistry

- Application : 2-Vinylfuran, also known as Furan, 2-ethenyl-, is often used in mass spectrometry as a standard for calibration .

- Methods : The compound is ionized and fragmented, and the resulting pattern is used to identify the compound or to determine its structure .

- Results : The mass spectrum of 2-Vinylfuran can be used to identify it in complex mixtures .

-

Building Block in Organic Synthesis

- Field : Organic Synthesis

- Application : Furan and its derivatives serve as versatile synthons in organic synthesis . They are particularly useful for the synthesis of complex molecules, including biologically active natural products and new compounds for drug discovery and material sciences .

- Methods : Furan can undergo a wide range of reactions, including Diels–Alder reactions, which lead to the synthesis of oxabicyclo[2.2.1]heptane derivatives .

- Results : The use of furan in carbon–carbon bond-forming reactions considerably expands its role as a key synthon .

-

Organocatalysis

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-ethenylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBUHYQVKJQAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

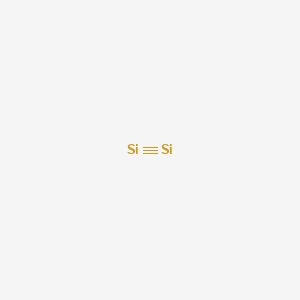

C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073261 | |

| Record name | 2-Ethenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan, 2-ethenyl- | |

CAS RN |

1487-18-9, 31093-57-9 | |

| Record name | Furan, 2-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001487189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Vinylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031093579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Vinylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethenylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURAN, 2-ETHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5MN67I54D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-](/img/structure/B73875.png)